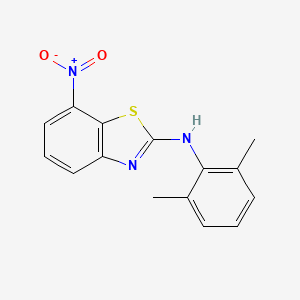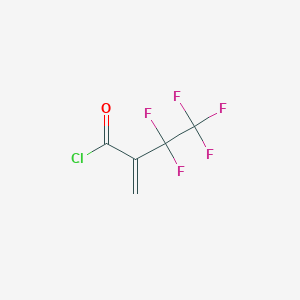
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C₅H₂ClF₅O. This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a methylene group attached to a butanoyl chloride backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride typically involves the reaction of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl fluoride with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C5H2F5O+SOCl2→C5H2ClF5O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.
Biological Research: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanol
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanamide
Uniqueness
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct electronic properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials.
Propiedades
Número CAS |
824411-01-0 |
|---|---|
Fórmula molecular |
C5H2ClF5O |
Peso molecular |
208.51 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluoro-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C5H2ClF5O/c1-2(3(6)12)4(7,8)5(9,10)11/h1H2 |
Clave InChI |
HPHUVENASZQSPB-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)Cl)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


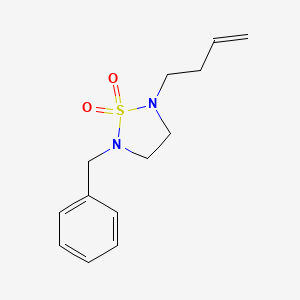

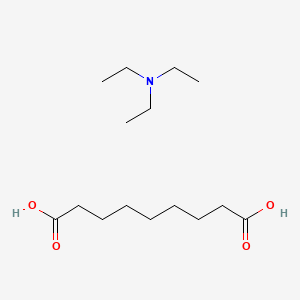
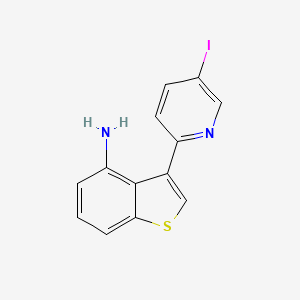

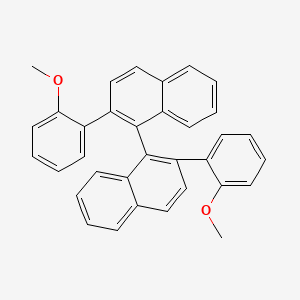

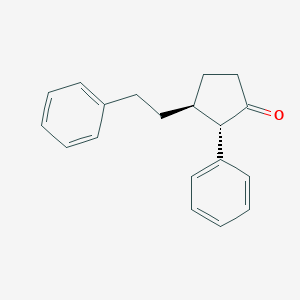


![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
